7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE
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Overview
Description
7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a difluorophenyl group, an ethyl group, and a methyl group attached to the chromen-2-one core structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-difluorobenzyl chloride and a suitable base like potassium carbonate.
Methylation and Ethylation: The methyl and ethyl groups can be introduced through alkylation reactions using methyl iodide and ethyl bromide, respectively, in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the difluorophenyl group with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the difluorophenyl group.
Scientific Research Applications
7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The chromen-2-one core structure may also contribute to the compound’s ability to interact with DNA or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-METHYL-2H-CHROMEN-2-ONE: Lacks the ethyl group, which may affect its chemical and biological properties.
7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-ETHYL-2H-CHROMEN-2-ONE: Lacks the methyl group, which may influence its reactivity and biological activity.
Uniqueness
The presence of both the ethyl and methyl groups in 7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE imparts unique chemical and biological properties that distinguish it from similar compounds. These functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-[(2,4-difluorophenyl)methoxy]-3-ethyl-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O3/c1-3-15-11(2)16-7-6-14(9-18(16)24-19(15)22)23-10-12-4-5-13(20)8-17(12)21/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDHBFWSKBYZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC3=C(C=C(C=C3)F)F)OC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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